The synthesis of MTSET-Chloride involves several key steps:
In industrial settings, these reactions are conducted under controlled conditions to optimize yield and purity. Techniques such as crystallization or chromatography are employed for purification.
MTSET-Chloride has a molecular formula of and a molecular weight of approximately 233.8 g/mol. The structural representation can be described using the SMILES notation: C[N+](C)(C)CCSS(C)(=O)=O.[Cl-]
. The compound features a central ethylammonium backbone linked to a methanethiosulfonate group, which is responsible for its reactivity with sulfhydryl groups in proteins .
MTSET-Chloride primarily participates in substitution reactions with free sulfhydryl groups found in cysteine residues. These reactions lead to the formation of mixed disulfide linkages:
The major product of this reaction is a mixed disulfide linkage that can significantly alter the conformation and function of the target protein, providing insights into protein structure and dynamics .
MTSET-Chloride acts by specifically targeting sulfhydryl groups on cysteine residues, leading to the formation of mixed disulfides. This process occurs rapidly under mild conditions, allowing researchers to investigate protein interactions and modifications. The mechanism involves two key steps:
This modification can influence protein function by altering electrostatic interactions or conformational states .
The compound's reactivity profile makes it suitable for probing protein structures due to its specificity for thiol groups .
MTSET-Chloride is widely utilized in various scientific fields:
The synthesis of [2-(Trimethylammonium)ethyl Methanethiosulfonate Chloride] (systematic name) proceeds through a multi-step nucleophilic substitution pathway. The core thiosulfonate functionality is constructed via reaction of methanesulfonyl chloride with disulfide intermediates. As demonstrated in the synthesis of methanesulfonyl chloride—a structural analog—methanesulfonic acid undergoes chlorination using thionyl chloride (SOCl₂) at 95°C for 3.5–4 hours, yielding the sulfonyl chloride precursor with 71–83% efficiency after vacuum distillation (64–66°C/20 mmHg) [1]. For [2-(Trimethylammonium)ethyl Methanethiosulfonate Chloride], this intermediate is subsequently reacted with 2-mercaptoethyltrimethylammonium chloride under controlled alkaline conditions (pH 7–8) to form the methanethiosulfonate (MTS) ester linkage. The electrophilic sulfur atom in the resulting compound enables selective modification of thiol groups in biomolecules, with the quaternary ammonium moiety conferring water solubility [5].
Key synthetic considerations include:
Table 1: Critical Reaction Parameters for Methanesulfonyl Chloride Synthesis
Parameter | Optimal Condition | Deviation Impact | |
---|---|---|---|
Reaction Temperature | 95°C | <90°C: Incomplete conversion; >100°C: Decomposition | |
SOCl₂ Addition Rate | 4 hours (for 146 ml) | Rapid addition: Exotherm control issues | |
Distillation Pressure | 20 mmHg | Higher pressure: Product degradation | |
Purification Method | Vigreux column distillation | Simple distillation: Purity <90% | [1] |
[2-(Trimethylammonium)ethyl Methanethiosulfonate Chloride] enables reversible "grafting-to" modifications of cysteine residues in proteins, leveraging its methanethiosulfonate group’s electrophilicity. The reaction proceeds via nucleophilic attack by the thiolate anion (Protein–S⁻), forming a mixed disulfide with release of methanesulfinate (Figure 1). This covalent grafting is reversible under reducing conditions (e.g., dithiothreitol, tris(2-carboxyethyl)phosphine), allowing dynamic modification [5] [6].
Figure 1: Grafting MechanismProtein–S⁻ + CH₃SO₂SCH₂CH₂N(CH₃)₃⁺ → Protein–SSCH₂CH₂N(CH₃)₃⁺ + CH₃SO₂⁻
Applications include:
The grafting efficiency exceeds 90% in solvent-exposed cysteine residues when steric hindrance is minimized. Perihelical loop cysteines demonstrate enhanced reactivity due to solvent accessibility and flexibility [10].
Reaction parameter optimization is critical for achieving >95% site-specific modification. Key variables include pH, temperature, ionic strength, and reactant stoichiometry:
High-throughput optimization platforms (e.g., Chrom Reaction Optimization) enable parallel screening of 96–384 conditions, tracking reactant consumption and product formation via integrated chromatography. Threshold parameters flag non-conforming reactions (e.g., peak overlap, retention time shifts) for re-evaluation [4]. Machine learning algorithms (e.g., React-OT) further predict transition state geometries for modification pathways, reducing computational search times from hours to seconds [9].
Table 2: Reaction Optimization Parameters for Cysteine Modification
Variable | Optimal Range | Analytical Monitoring Method | Impact on Yield | |
---|---|---|---|---|
pH | 7.0–7.5 | In situ FTIR (1195 cm⁻¹ S=O stretch) | <7.0: Yield drops 30%/pH unit | |
Temperature | 20–25°C | Microflow calorimetry | >30°C: Hydrolysis dominates | |
Ionic Strength | ≤100 mM KCl | Circular dichroism | High salt: Shields electrostatic attraction | |
[MTSET]:[Thiol] | 5:1 | HPLC quantification (Ellman’s assay) | <3:1 Incomplete modification | [4] [5] [7] |
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